Cas no 1142196-01-7 (2-Bromo-5-(3-methoxyphenyl)pyrazine)

2-Bromo-5-(3-methoxyphenyl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at the 2-position and a 3-methoxyphenyl group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Negishi couplings, while the methoxyphenyl group contributes to electronic modulation and steric properties. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. Suitable for research and industrial applications, this compound offers versatility in constructing advanced molecular frameworks with precision.
2-Bromo-5-(3-methoxyphenyl)pyrazine structure
1142196-01-7 structure
Product Name:2-Bromo-5-(3-methoxyphenyl)pyrazine
CAS No:1142196-01-7
MF:C11H9BrN2O
MW:265.105961561203
CID:5057074
Update Time:2025-06-13

2-Bromo-5-(3-methoxyphenyl)pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-(3-methoxyphenyl)pyrazine
    • 2-Bromo-5-(3-methoxyphenyl)pyrazine
    • Inchi: 1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3
    • InChI Key: YEDJTLPPMQQMOT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=N1)C1C=CC=C(C=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35

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Additional information on 2-Bromo-5-(3-methoxyphenyl)pyrazine

Recent Advances in the Study of 2-Bromo-5-(3-methoxyphenyl)pyrazine (CAS: 1142196-01-7) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-5-(3-methoxyphenyl)pyrazine (CAS: 1142196-01-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic aromatic compound, characterized by a pyrazine core substituted with a bromine atom and a 3-methoxyphenyl group, has shown promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its utility as a versatile building block in medicinal chemistry, enabling the synthesis of novel bioactive molecules with enhanced pharmacological properties.

One of the key areas of interest is the role of 2-Bromo-5-(3-methoxyphenyl)pyrazine in the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the structural features of this compound make it an attractive scaffold for designing selective inhibitors. Recent research has demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation, with preliminary in vitro studies showing potent activity against certain cancer cell lines. These findings highlight its potential as a lead compound for further optimization and preclinical evaluation.

In addition to its applications in kinase inhibition, 2-Bromo-5-(3-methoxyphenyl)pyrazine has also been investigated for its role in the synthesis of fluorescent probes and imaging agents. The bromine substituent provides a convenient handle for further functionalization via cross-coupling reactions, allowing researchers to tailor the compound for specific applications. Recent work has utilized this property to develop probes for detecting reactive oxygen species (ROS) in cellular environments, which are implicated in various pathological conditions, including neurodegenerative diseases and cancer.

Another notable advancement is the exploration of this compound in fragment-based drug discovery (FBDD). Fragment-based approaches rely on small, low-molecular-weight compounds that can bind weakly but specifically to biological targets, serving as starting points for the development of higher-affinity ligands. The structural simplicity and functional group diversity of 2-Bromo-5-(3-methoxyphenyl)pyrazine make it an ideal candidate for such applications. Recent studies have successfully incorporated this fragment into larger, more complex molecules, resulting in compounds with improved binding affinity and selectivity for their intended targets.

Despite these promising developments, challenges remain in the optimization of 2-Bromo-5-(3-methoxyphenyl)pyrazine-derived compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the methoxy and bromine substituents to enhance the pharmacokinetic and pharmacodynamic profiles of these molecules. Computational modeling and high-throughput screening have been employed to identify optimal substitutions, paving the way for the development of next-generation therapeutics.

In conclusion, 2-Bromo-5-(3-methoxyphenyl)pyrazine (CAS: 1142196-01-7) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from kinase inhibition to fluorescent probe development. Its versatility and potential for further functionalization make it a promising candidate for future drug discovery efforts. Continued research into its biological activities and optimization strategies will be essential for translating these findings into clinically relevant therapies.

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